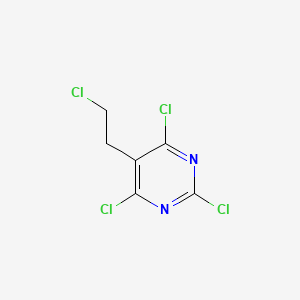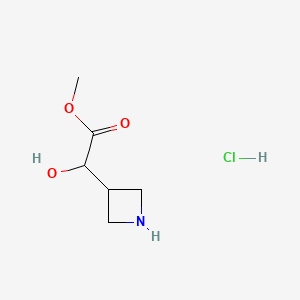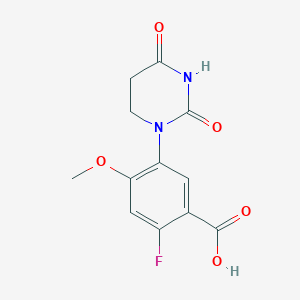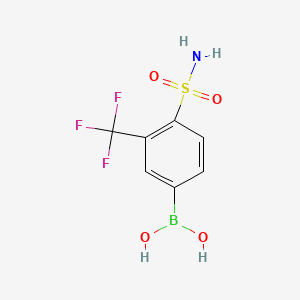
2,4,6-Trichloro-5-(2-chloroethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trichloro-5-(2-chloroethyl)pyrimidine is a chlorinated pyrimidine derivative with the molecular formula C6H4Cl4N2. This compound is known for its significant role in various chemical reactions and applications, particularly in the fields of organic synthesis and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-5-(2-chloroethyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes reacting barbituric acid with phosphorus oxychloride (POCl3) in the presence of a catalyst such as dimethylaniline. The resulting intermediate is then further chlorinated using phosphorus pentachloride (PCl5) or a combination of phosphorus trichloride (PCl3) and chlorine (Cl2) at temperatures ranging from 20°C to 80°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trichloro-5-(2-chloroethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The compound can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .
Aplicaciones Científicas De Investigación
2,4,6-Trichloro-5-(2-chloroethyl)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: Employed in the study of nucleic acid analogs and their interactions with biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trichloro-5-(2-chloroethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA and proteins. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trichloropyrimidine: A closely related compound with similar chemical properties but lacking the 2-chloroethyl group.
2,4,5-Trichloropyrimidine: Another chlorinated pyrimidine derivative with different substitution patterns on the pyrimidine ring.
Uniqueness
2,4,6-Trichloro-5-(2-chloroethyl)pyrimidine is unique due to the presence of the 2-chloroethyl group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for specific applications where other chlorinated pyrimidines may not be as effective .
Propiedades
Fórmula molecular |
C6H4Cl4N2 |
|---|---|
Peso molecular |
245.9 g/mol |
Nombre IUPAC |
2,4,6-trichloro-5-(2-chloroethyl)pyrimidine |
InChI |
InChI=1S/C6H4Cl4N2/c7-2-1-3-4(8)11-6(10)12-5(3)9/h1-2H2 |
Clave InChI |
HXIRAOQURHWMLX-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)C1=C(N=C(N=C1Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[(2S)-2-aminopropyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301647.png)





![rac-3-[(1R,2R)-2-fluorocyclopropyl]phenol](/img/structure/B15301671.png)

![5-{[3-(3,4-dimethoxyphenyl)propanamido]methyl}-N-methylfuran-2-carboxamide](/img/structure/B15301699.png)


![4-{[(Tert-butoxy)carbonyl]amino}furan-3-carboxylic acid](/img/structure/B15301718.png)


